(6Z)-3-(4-chlorophenyl)-6-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a synthetic organic compound that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. Commonly, a triazole derivative is reacted with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, (6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiazoles and related heterocyclic compounds. Examples include:
- 3-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3]thiazole
- 3-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3]thiazol-5-amine
Uniqueness
The uniqueness of (6Z)-3-(4-CHLOROPHENYL)-6-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and heterocyclic rings makes it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClN3O3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(6Z)-3-(4-chlorophenyl)-6-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)23-17(21-22-19(23)27-16)11-3-6-13(20)7-4-11/h3-10H,1-2H3/b16-9- |
InChI Key |
URNVJVPXDMPYTA-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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